molecular formula C10H22Cl2N2O B1628502 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol dihydrochloride CAS No. 1049750-09-5

2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol dihydrochloride

Cat. No.: B1628502
CAS No.: 1049750-09-5
M. Wt: 257.2 g/mol
InChI Key: KDDBEILOCZVMMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol dihydrochloride is a chemical compound with the molecular formula C10H20N2O·2HCl It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol dihydrochloride typically involves the following steps:

    Formation of the Piperazine Ring: The initial step involves the cyclization of appropriate precursors to form the piperazine ring.

    Introduction of the Cyclopropylmethyl Group: This step involves the alkylation of the piperazine ring with cyclopropylmethyl halides under basic conditions.

    Addition of the Ethanol Group: The final step involves the reaction of the intermediate with ethylene oxide or a similar reagent to introduce the ethanol group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems may be used.

    Optimization of Reaction Conditions: Parameters such as temperature, pressure, and pH are optimized to maximize yield and purity.

    Purification Steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Types of Reactions:

    Oxidation: The ethanol group can undergo oxidation to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted piperazines.

Scientific Research Applications

2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including its interaction with various receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol dihydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with neurotransmitter receptors, enzymes, or other proteins.

    Pathways Involved: The compound can modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

    1-(Cyclopropylmethyl)piperazine: Lacks the ethanol group, leading to different chemical properties.

    2-(Cyclopropylmethyl)piperazine: Similar structure but different substitution pattern.

    N-(Cyclopropylmethyl)piperazine: Different nitrogen substitution.

Uniqueness: 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol dihydrochloride is unique due to the presence of both the cyclopropylmethyl and ethanol groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[1-(cyclopropylmethyl)piperazin-2-yl]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.2ClH/c13-6-3-10-7-11-4-5-12(10)8-9-1-2-9;;/h9-11,13H,1-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDBEILOCZVMMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCNCC2CCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30586387
Record name 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethan-1-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049750-09-5
Record name 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethan-1-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol dihydrochloride
Reactant of Route 3
Reactant of Route 3
2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol dihydrochloride
Reactant of Route 4
Reactant of Route 4
2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol dihydrochloride
Reactant of Route 5
Reactant of Route 5
2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol dihydrochloride
Reactant of Route 6
Reactant of Route 6
2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.